

Introduction: The Strategic Value of a Substituted Phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Amino-2,6-dimethylphenol**

Cat. No.: **B100093**

[Get Quote](#)

Substituted phenols are a cornerstone of modern synthetic chemistry, appearing as critical structural motifs in a vast array of pharmaceuticals, agrochemicals, and polymers.[\[1\]](#)[\[2\]](#) Their prevalence is a testament to their versatile reactivity and their ability to impart specific physicochemical properties to larger molecules. Within this essential class of compounds lies **4-Amino-2,6-dimethylphenol** (CAS: 15980-22-0), a bifunctional aromatic molecule of significant interest.

The strategic placement of an amino group and a hydroxyl group on a sterically hindered dimethylated benzene ring makes this compound a uniquely valuable intermediate. The ortho-methyl groups influence the electronics and reactivity of the functional groups, offering a level of control that is highly sought after in the rational design of complex molecular architectures, particularly in the synthesis of novel active pharmaceutical ingredients (APIs).[\[3\]](#)[\[4\]](#) This guide will dissect the synthesis, characterization, and potential applications of this compound, providing a robust framework for its effective utilization in a laboratory setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of successful experimentation. The data presented below, compiled from authoritative sources, provides the essential parameters for **4-Amino-2,6-dimethylphenol**.

Table 1: Core Properties and Identifiers

Property	Value	Source(s)
CAS Number	15980-22-0	[5] [6]
IUPAC Name	4-amino-2,6-dimethylphenol	[5]
Molecular Formula	C ₈ H ₁₁ NO	[5] [6]
Molecular Weight	137.18 g/mol	[5] [6]
Monoisotopic Mass	137.084063974 Da	[5]
Physical Form	Solid	
InChIKey	OMVFXCQLSCPJNR-UHFFFAOYSA-N	[5]
SMILES	CC1=CC(=CC(=C1O)C)N	[5]
Storage Conditions	Keep in a dark place, inert atmosphere, room temperature.	

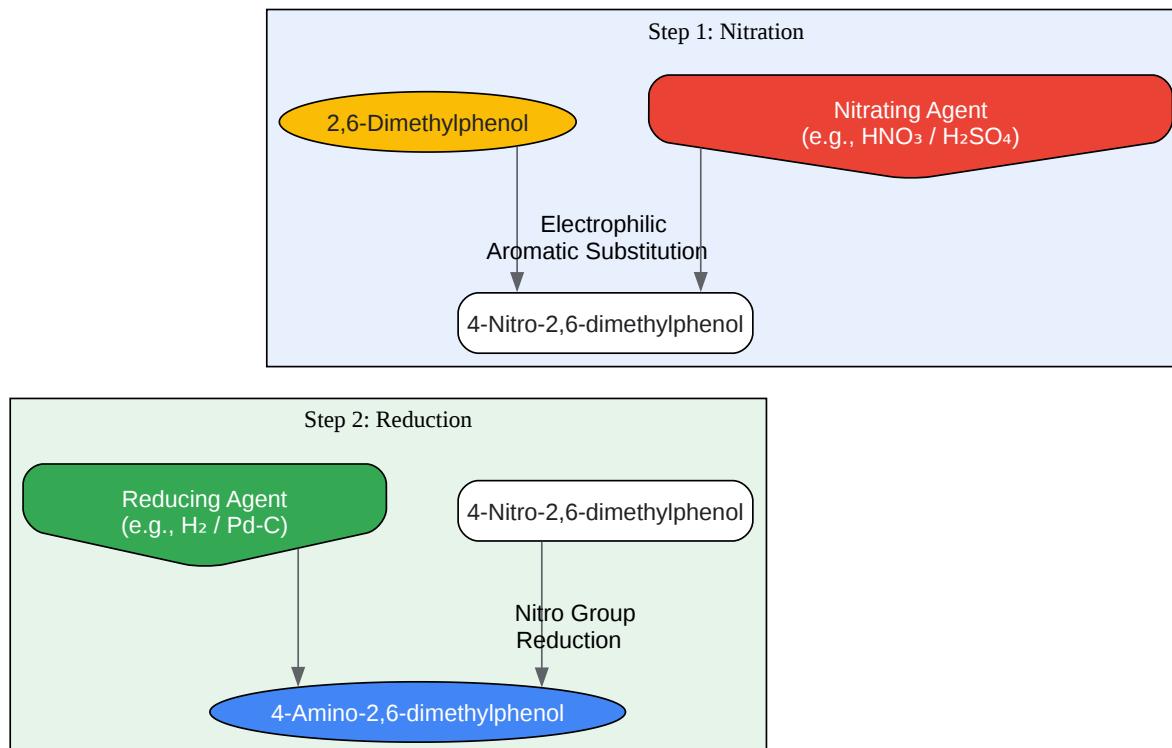
Table 2: Key Spectroscopic Data

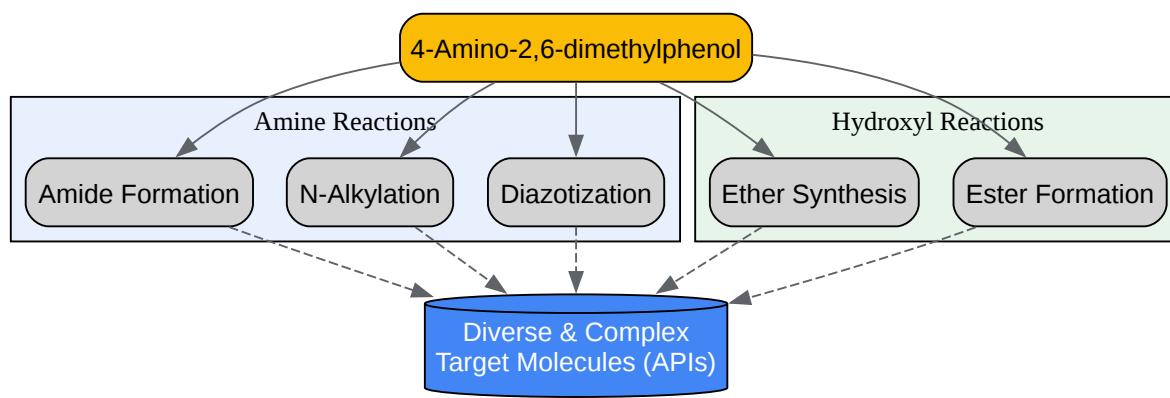
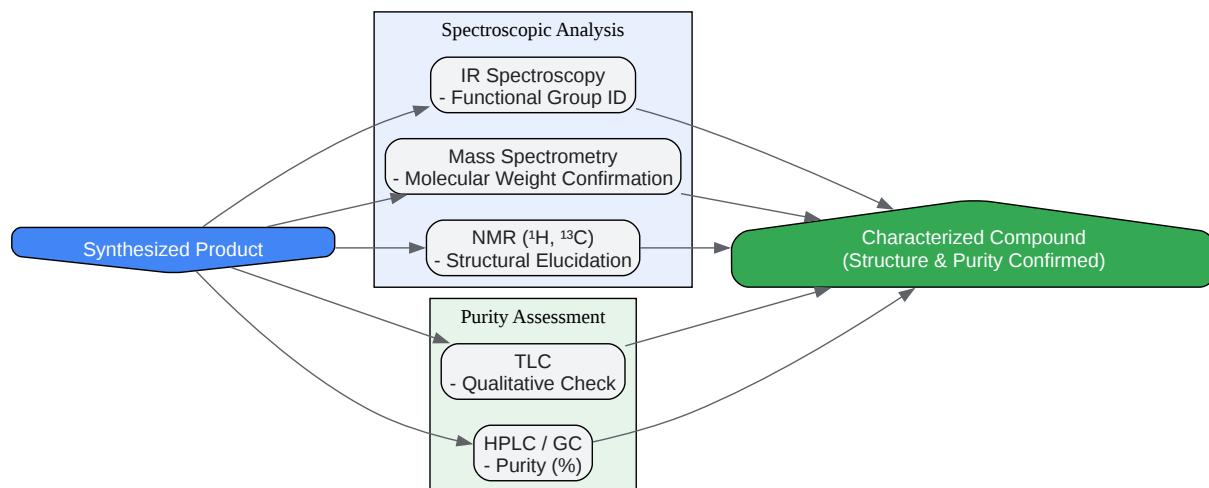
Technique	Expected Characteristics
¹ H NMR	Signals corresponding to aromatic protons, methyl protons, amine protons, and hydroxyl proton.
¹³ C NMR	Signals for aromatic carbons (substituted and unsubstituted), methyl carbons.
IR Spectroscopy	Characteristic absorption bands for O-H stretch, N-H stretches, aromatic C-H stretch, and C=C aromatic ring stretches.
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z ≈ 137.08.

(Note: Specific peak positions and splitting patterns in NMR are solvent-dependent and should be confirmed by experimental analysis.)

Synthesis and Purification: A Two-Step Approach

The most logical and widely referenced pathway to **4-Amino-2,6-dimethylphenol** begins with the readily available starting material, 2,6-dimethylphenol. The synthesis is a classic two-step electrophilic aromatic substitution followed by a reduction, a foundational sequence in organic chemistry.


Step 1: Regioselective Nitration of 2,6-Dimethylphenol



The initial step involves the nitration of 2,6-dimethylphenol to yield 2,6-Dimethyl-4-nitrophenol. The directing effects of the substituents are key to the success of this reaction. The hydroxyl group is a powerful activating, ortho-, para-director. The two methyl groups are also activating ortho-, para-directors. The combined effect strongly directs the incoming electrophile (the nitronium ion, NO_2^+) to the position para to the hydroxyl group, which is the only sterically accessible and electronically favorable position. Nitration at the positions ortho to the hydroxyl group is sterically hindered by the adjacent methyl groups. This convergence of electronic and steric factors results in a highly regioselective transformation, yielding the desired 4-nitro intermediate with high purity.^{[7][8]}

Step 2: Reduction of 4-Nitro-2,6-dimethylphenol

The second step is the reduction of the nitro group to a primary amine. This transformation is fundamental in the synthesis of aromatic amines and can be accomplished through various methods. Catalytic hydrogenation (e.g., using H_2 gas with a palladium, platinum, or nickel catalyst) is a clean and efficient method. Alternatively, chemical reduction using reagents like sodium borohydride (NaBH_4) in the presence of a catalyst, or metals like tin or iron in acidic media, can also be employed.^{[9][10]} The choice of reducing agent often depends on the scale of the reaction and the presence of other functional groups that might be sensitive to the reaction conditions.

Workflow Diagram: Synthesis of 4-Amino-2,6-dimethylphenol

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. par.nsf.gov [par.nsf.gov]
- 2. Technology -Substituted Phenols and Benzenes for Pharmaceuticals, Agrochemicals and Synthetic Materials [oregonstate.technologypublisher.com]
- 3. nbino.com [nbino.com]
- 4. nbino.com [nbino.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. US2868844A - Selective nitration process - Google Patents [patents.google.com]
- 9. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Substituted Phenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b100093#4-amino-2-6-dimethylphenol-cas-number-15980-22-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com